An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 3-Chloro-4-fluoro-benzamidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-chloro-4-fluoro-benzamidine hydrochloride, a key building block in modern medicinal chemistry. The document delves into its chemical and physical properties, provides detailed, field-proven synthetic protocols, and explores its critical role in the development of targeted therapeutics, particularly serine protease inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and the strategic application of this versatile chemical intermediate.
Introduction: The Strategic Importance of the Halogenated Benzamidine Scaffold
3-Chloro-4-fluoro-benzamidine hydrochloride has emerged as a valuable intermediate in pharmaceutical research and development.[1] Its utility stems from the unique combination of a benzamidine core, which is a well-established pharmacophore for interacting with serine proteases, and the strategic placement of chloro and fluoro substituents on the phenyl ring.[1] These halogens modulate the compound's physicochemical properties, including its electronic character and lipophilicity, thereby influencing its reactivity and the biological activity of the resulting drug candidates.[2] The hydrochloride salt form enhances its solubility and stability, making it more amenable to laboratory handling and various reaction conditions.[1] This guide will provide a deep dive into the core attributes of this compound, empowering researchers to leverage its full potential in their drug discovery programs.
Core Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. While comprehensive experimental data for 3-chloro-4-fluoro-benzamidine hydrochloride is not fully consolidated in publicly available literature, the following tables summarize its known attributes and expected properties based on closely related structures.
Table 1: Compound Identification and Key Properties
| Property | Value | Source(s) |
| Chemical Name | 3-Chloro-4-fluoro-benzamidine hydrochloride | [3] |
| CAS Number | 477844-52-3 | |
| Molecular Formula | C₇H₇Cl₂FN₂ | |
| Molecular Weight | 209.05 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0-8 °C, dry environment | [1] |
Table 2: Physicochemical Data (Experimental and Predicted)
| Property | Value/Description | Rationale/Comments |
| Melting Point | Data not publicly available. | Expected to be a crystalline solid with a relatively high melting point, typical for hydrochloride salts of organic bases. |
| Solubility | The hydrochloride form improves solubility in aqueous and polar protic solvents.[1] Soluble in organic solvents like DMSO and DMF. | The salt form increases polarity. For unsubstituted benzamidine HCl, solubility is ~3 mg/mL in PBS and ~25 mg/mL in DMSO.[4] Similar behavior is expected. |
| pKa | Data not publicly available. | The benzamidine group is basic. The pKa of benzamidine is approximately 11.6. The electron-withdrawing chloro and fluoro substituents are expected to slightly decrease the basicity of the amidine group. |
Synthesis of 3-Chloro-4-fluoro-benzamidine Hydrochloride: A Self-Validating Protocol
The synthesis of 3-chloro-4-fluoro-benzamidine hydrochloride is reliably achieved via a two-step process, starting from the commercially available 3,4-dichloronitrobenzene. The workflow involves the synthesis of the key intermediate, 3-chloro-4-fluorobenzonitrile, followed by its conversion to the target benzamidine hydrochloride via the Pinner reaction. This protocol is designed as a self-validating system, incorporating in-process controls and characterization steps to ensure the identity and purity of the final product.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for 3-Chloro-4-fluoro-benzamidine HCl.
Step 1: Synthesis of 3-Chloro-4-fluorobenzonitrile (Intermediate)
Rationale: The initial steps focus on creating the benzonitrile intermediate. The conversion of 3,4-dichloronitrobenzene to 3-chloro-4-fluoronitrobenzene via a halogen exchange (Halex) reaction is a common industrial method.[5] Subsequent reduction of the nitro group to an aniline is a standard transformation, often achieved with high yield using catalytic hydrogenation or metal/acid reduction.[3] The final conversion to the nitrile is accomplished via the Sandmeyer reaction, a classic and reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
Protocol:
-
Fluorination: In a suitable reactor, combine 3,4-dichloronitrobenzene with anhydrous potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). Heat the mixture (e.g., 140-150 °C) and monitor the reaction by TLC or GC until the starting material is consumed.[5] After cooling, the product, 3-chloro-4-fluoronitrobenzene, is isolated through distillation or crystallization.
-
Reduction: The 3-chloro-4-fluoronitrobenzene is reduced to 3-chloro-4-fluoroaniline. A preferred method is catalytic hydrogenation: dissolve the nitro compound in a solvent like ethanol or ethyl acetate, add a catalyst (e.g., 5-10% Pd/C), and subject the mixture to hydrogen gas in a Parr shaker or similar apparatus until hydrogen uptake ceases.[3] Filter off the catalyst and remove the solvent under reduced pressure.
-
Sandmeyer Reaction:
-
Dissolve the resulting 3-chloro-4-fluoroaniline in aqueous hydrochloric acid and cool to 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with foaming.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure completion.
-
Extract the product, 3-chloro-4-fluorobenzonitrile, with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography or recrystallization.
-
Validation: The identity and purity of the 3-chloro-4-fluorobenzonitrile intermediate should be confirmed by melting point (reported as 69-71 °C), ¹H NMR, and ¹³C NMR spectroscopy before proceeding.
Step 2: Synthesis of 3-Chloro-4-fluoro-benzamidine Hydrochloride (Pinner Reaction)
Rationale: The Pinner reaction is a classic method for converting nitriles into amidines.[6][7] It proceeds in two distinct stages: first, the acid-catalyzed reaction of the nitrile with an alcohol to form an imidate salt (the "Pinner salt"), and second, the treatment of this salt with ammonia to form the amidine.[7] The use of anhydrous conditions is critical in the first step to prevent hydrolysis of the nitrile to an amide.
Protocol:
-
Pinner Salt Formation:
-
Dissolve the 3-chloro-4-fluorobenzonitrile (1 equivalent) in a mixture of anhydrous ethanol (excess, e.g., 5-10 equivalents) and an anhydrous solvent like diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for several hours, ensuring the mixture remains saturated and the temperature is controlled.
-
Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours. The Pinner salt, ethyl 3-chloro-4-fluorobenzimidate hydrochloride, will typically precipitate as a white solid.
-
Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the isolated Pinner salt in a cold solution of anhydrous ethanol.
-
Bubble anhydrous ammonia (NH₃) gas through the suspension, or add a saturated solution of ammonia in ethanol, while maintaining a low temperature.
-
Continue the addition until the reaction is complete (monitored by TLC or the disappearance of the solid imidate).
-
The byproduct, ammonium chloride, will precipitate. Filter the reaction mixture to remove it.
-
Concentrate the filtrate under reduced pressure. The crude 3-chloro-4-fluoro-benzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.
-
Validation: The final product should be characterized to confirm its identity and purity.
-
Appearance: Off-white solid.
-
Purity: ≥95% by HPLC.
-
Spectroscopic Analysis (Expected):
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic protons (typically in the range of 7.5-8.0 ppm) and broad signals for the -NH₂ and -NH₂⁺ protons of the amidinium group (often downfield, >9.0 ppm).
-
¹³C NMR (DMSO-d₆): Expect signals for the aromatic carbons, with characteristic shifts for the carbons bonded to fluorine and chlorine, and a key signal for the amidinium carbon (-C(NH₂)₂⁺) typically in the range of 160-170 ppm.
-
IR (KBr): Expect characteristic peaks for N-H stretching (broad, ~3100-3400 cm⁻¹), C=N stretching (~1650-1680 cm⁻¹), and C-Cl and C-F bond vibrations.
-
Mass Spectrometry (ESI+): Expect to see the molecular ion for the free base [C₇H₆ClFN₂ + H]⁺ at m/z ≈ 173.02.
-
Applications in Drug Discovery: A Scaffold for Targeted Inhibitors
The 3-chloro-4-fluoro-benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to the ability of the basic amidine group to form strong salt bridges and hydrogen bonds with negatively charged amino acid residues (e.g., aspartate) in the active sites of enzymes, particularly serine proteases.[1]
Diagram 2: Role of Benzamidine in Serine Protease Inhibition
Caption: Benzamidine forming key interactions in a serine protease active site.
Factor Xa Inhibitors: The Case of Betrixaban
Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. Its inhibition is a major strategy for the prevention and treatment of thrombosis.[8] Many direct FXa inhibitors utilize a benzamidine or a bioisostere to anchor into the S1 specificity pocket of the enzyme, which contains an aspartate residue (Asp189).
3-Chloro-4-fluoro-benzamidine hydrochloride is a key precursor for the synthesis of complex FXa inhibitors. While not a direct precursor for the final drug Betrixaban, it is used to synthesize a related key intermediate. The structure of Betrixaban, N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, contains a dimethylated benzamidine group, which is readily prepared from the corresponding benzamidine.[8] The synthetic strategy involves coupling an activated benzoic acid derivative with an aniline, where the benzamidine moiety is a critical component for biological activity.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP enzymes are crucial for DNA repair. Inhibiting PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), a concept known as synthetic lethality. Many PARP inhibitors are designed to mimic the nicotinamide portion of the NAD⁺ substrate. While benzamides are more common mimics, the benzamidine scaffold can also be utilized to engage with the enzyme's active site. The 3-chloro-4-fluoro substitution pattern provides vectors for further chemical elaboration to optimize potency and selectivity.
Safety and Handling
As with all laboratory chemicals, 3-chloro-4-fluoro-benzamidine hydrochloride should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (0-8 °C).[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-fluoro-benzamidine hydrochloride is a high-value chemical intermediate with significant applications in pharmaceutical R&D. Its utility is defined by the combination of a proven pharmacophore (benzamidine) and strategic halogenation that allows for fine-tuning of molecular properties. The synthetic pathways to this compound are well-established and reliable. By understanding its chemical properties, synthesis, and the rationale behind its use in medicinal chemistry, researchers can effectively employ this scaffold to design and develop novel therapeutics targeting a range of diseases.
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